molecular formula C8H11ClN2O B13562917 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol

Katalognummer: B13562917
Molekulargewicht: 186.64 g/mol
InChI-Schlüssel: HWBYSVZJYQAZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain, which is further connected to a chloropyridine ring

Vorbereitungsmethoden

The synthesis of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the amino and hydroxyl groups at the desired positions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be compared with similar compounds such as:

    3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.

    2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.

    2-(6-chloropyridin-3-yl)propan-2-ol: A related compound with variations in the carbon chain and functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.

Eigenschaften

Molekularformel

C8H11ClN2O

Molekulargewicht

186.64 g/mol

IUPAC-Name

1-amino-3-(3-chloropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-5-11-2-1-6(8)3-7(12)4-10/h1-2,5,7,12H,3-4,10H2

InChI-Schlüssel

HWBYSVZJYQAZCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1CC(CN)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.